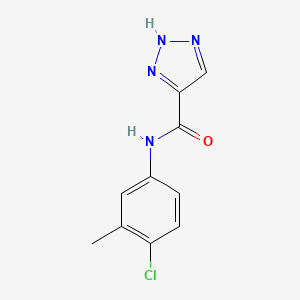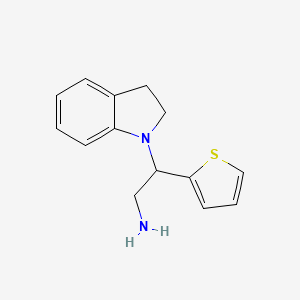![molecular formula C18H19N5O3 B6480240 3-ethyl-8-(4-methoxyphenyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione CAS No. 877643-97-5](/img/structure/B6480240.png)
3-ethyl-8-(4-methoxyphenyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-ethyl-8-(4-methoxyphenyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is a useful research compound. Its molecular formula is C18H19N5O3 and its molecular weight is 353.4 g/mol. The purity is usually 95%.
The exact mass of the compound 3-ethyl-8-(4-methoxyphenyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is 353.14878949 g/mol and the complexity rating of the compound is 579. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-ethyl-8-(4-methoxyphenyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-ethyl-8-(4-methoxyphenyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 3-ethyl-8-(4-methoxyphenyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione:
Pharmaceutical Applications
Anticancer Activity: This compound has shown potential in inhibiting the growth of various cancer cell lines. Its unique structure allows it to interfere with cellular processes critical for cancer cell proliferation .
Antiviral Properties: Research indicates that this compound can inhibit the replication of certain viruses, making it a candidate for antiviral drug development .
Biochemical Research
Enzyme Inhibition Studies: The compound is used in studies to understand enzyme inhibition mechanisms. Its structure allows it to bind to active sites of enzymes, providing insights into enzyme function and regulation .
Protein Interaction Analysis: It is utilized in research to study protein-protein interactions, helping to elucidate the molecular basis of various biological processes .
Material Science
Organic Electronics: Due to its electronic properties, this compound is explored for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Polymer Chemistry: It is used as a monomer in the synthesis of novel polymers with unique properties, which can be applied in various industrial applications .
Chemical Synthesis
Catalyst Development: The compound serves as a ligand in the development of new catalysts for chemical reactions, enhancing reaction efficiency and selectivity .
Synthetic Intermediate: It is used as an intermediate in the synthesis of more complex molecules, facilitating the production of various chemical compounds .
Environmental Science
Pollutant Degradation: Research has shown that this compound can be used in the degradation of environmental pollutants, contributing to cleaner and safer environments .
Water Treatment: It is explored for its potential in water treatment processes, particularly in the removal of organic contaminants from water sources .
Agricultural Science
Pesticide Development: The compound is investigated for its potential use in developing new pesticides that are more effective and environmentally friendly .
Plant Growth Regulation: It is studied for its effects on plant growth and development, offering potential applications in agriculture to enhance crop yields .
Medical Diagnostics
Biomarker Discovery: The compound is used in research aimed at discovering new biomarkers for various diseases, aiding in early diagnosis and treatment .
Imaging Agents: It is explored as a potential imaging agent in medical diagnostics, helping to visualize biological processes in vivo .
Neuroscience
Neuroprotective Agents: Research indicates that this compound may have neuroprotective properties, making it a candidate for the treatment of neurodegenerative diseases .
Neurotransmitter Modulation: It is studied for its ability to modulate neurotransmitter systems, offering insights into the treatment of neurological disorders .
properties
IUPAC Name |
2-ethyl-6-(4-methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3/c1-5-21-16(24)14-15(20(3)18(21)25)19-17-22(14)10-11(2)23(17)12-6-8-13(26-4)9-7-12/h6-10H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLJXTROBGQPIMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=C(C=C4)OC)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-6-(4-methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1-methanesulfonylpiperidin-4-yl)methyl]-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B6480166.png)
![1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(diphenylmethyl)piperazine](/img/structure/B6480175.png)
![N-(4-ethylphenyl)-3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B6480185.png)
![3-(4-bromobenzenesulfonyl)-N-(4-methoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B6480189.png)
![10-(4-ethylbenzenesulfonyl)-N-(4-methoxyphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B6480194.png)
![N-(4-methoxyphenyl)-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B6480199.png)
![ethyl 2-{[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}propanoate](/img/structure/B6480203.png)


![{1-[4-(4-methoxyphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}methanol](/img/structure/B6480227.png)
![7-[(4-bromophenyl)methyl]-1,3-dimethyl-8-[(morpholin-4-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6480228.png)
![2-{[6-amino-1-(3,4-dimethylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-cyclohexylacetamide](/img/structure/B6480237.png)
![9-(4-bromophenyl)-1-methyl-3-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B6480238.png)